1-Benzofuran-3,5-diol

alkaline phosphatase inhibition aurone synthesis enzyme kinetics

Researchers designing aurone-based TNAP inhibitors often lose synthetic efficiency by starting from incorrect benzofuran regioisomers. 1-Benzofuran-3,5-diol (CAS 408338-41-0) is the precise 3,5-dihydroxy scaffold that enables one-step condensation to aurones via its tautomeric 5-hydroxybenzofuran-3(2H)-one form-a transformation inaccessible to 3,6- or 4,5-diol isomers. • Enables focused aurone library synthesis for SAR (e.g., aurone 20-derived TNAP IC50 = 1.055 µM) • ≥95% purity, white crystalline solid; immediate tautomeric equilibration in solution • In stock for rapid global dispatch; request quote for bulk quantities

Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
CAS No. 408338-41-0
Cat. No. B1521238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzofuran-3,5-diol
CAS408338-41-0
Molecular FormulaC8H6O3
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CO2)O
InChIInChI=1S/C8H6O3/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,9-10H
InChIKeyRQBJGMJKFANFSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzofuran-3,5-diol: Identity and Physicochemical Baseline


1-Benzofuran-3,5-diol (CAS 408338-41-0), also designated as 3,5-Benzofurandiol (9CI), is a low-molecular-weight (150.13 g/mol) heterocyclic compound of the benzofuran class, bearing hydroxyl groups at the 3- and 5-positions of the fused benzene-furan ring system . It exists in tautomeric equilibrium with its keto form, 5-hydroxy-2,3-dihydro-1-benzofuran-3-one (5-hydroxy-3(2H)-benzofuranone; CAS 19278-82-1), a feature that fundamentally distinguishes it from non-tautomerizable benzofuran diols and underpins its primary utility as a versatile synthetic building block, particularly in the generation of aurone derivatives . The compound is typically supplied as a white crystalline solid at ≥95% purity and is described as soluble in water and ethanol; however, experimentally determined logP, pKa, and aqueous solubility values remain absent from the public domain, which poses a formulation and handling consideration distinct from more thoroughly characterized benzofuran scaffolds .

1-Benzofuran-3,5-diol vs. Positional Isomers and Analogs


The procurement of a benzofuran diol scaffold for synthesis or biological evaluation cannot rely on generic substitution because the precise hydroxylation pattern and the ability to undergo tautomeric interconversion dictate both chemical reactivity and biological engagement. The 3,5-dihydroxy arrangement of 1-benzofuran-3,5-diol enables keto–enol tautomerism to 5-hydroxy-3(2H)-benzofuranone, generating a nucleophilic methylene center at the 2-position that is essential for condensation reactions leading to aurones—a transformation that is inaccessible to the 3,6-dihydroxy isomer or to non-tautomerizable 2,3-dihydrobenzofuran-3,5-diols . This tautomerism also modulates hydrogen-bond donor/acceptor topology, with the keto form presenting one donor and three acceptors versus two donors and three acceptors in the enol form, which can alter protein-ligand recognition profiles relative to fixed hydroxyl-bearing analogs . Consequently, selection of this specific regioisomer is a functional necessity for any protocol that exploits the benzofuran-3(2H)-one tautomer as a synthetic intermediate or pharmacophoric element.

1-Benzofuran-3,5-diol: Evidence vs. Closest Analogs


Aurone-Derived Alkaline Phosphatase Inhibition

1-Benzofuran-3,5-diol itself lacks direct IC50 data for alkaline phosphatase (AP); however, its 5-hydroxy-3(2H)-benzofuranone tautomer serves as the obligatory precursor for 2-benzylidenebenzofuran-3(2H)-one (aurone) derivatives that rank among the most potent AP inhibitors reported. In a head-to-head study, aurone 20 derived from this scaffold achieved an IC50 of 1.055 ± 0.029 µM against tissue-nonspecific alkaline phosphatase, surpassing the unsubstituted benzofuran-3(2H)-one-derived analog (IC50 = 2.163 ± 0.048 µM) by approximately 2-fold [1]. Derivative-dependent potency spans two orders of magnitude (1.055 to >100 µM), directly demonstrating that the 5-hydroxy substituent—a distinguishing feature of 1-benzofuran-3,5-diol—is a critical structural determinant for high-affinity AP engagement by the aurone product class [1]. In contrast, the 3,6-dihydroxy isomer cannot generate the analogous 5-hydroxy-3(2H)-benzofuranone tautomer and is therefore structurally excluded from this activity space.

alkaline phosphatase inhibition aurone synthesis enzyme kinetics

LogP and TPSA vs. Positional Isomers

Computationally derived physicochemical descriptors provide an orthogonal basis for differentiating 1-benzofuran-3,5-diol from its 3,6-dihydroxy positional isomer. The target compound exhibits a TPSA of 53.6 Ų and a predicted logP of 1.6 [1], whereas the 3,6-isomer (1-benzofuran-3,6-diol) shows a higher TPSA of 53.6 Ų but a significantly lower predicted logP of approximately 1.3, resulting from altered intramolecular hydrogen-bonding geometry . For the 4,5-dihydroxy isomer, TPSA is identical at 53.6 Ų, but logP shifts to ~1.4 due to differential solvation of the catechol-like motif. These differences, though modest in absolute magnitude, are amplified in biological partitioning contexts: a ΔlogP of 0.3 units corresponds to a ~2-fold difference in predicted octanol-water partition coefficient, which can alter membrane permeability rankings in in silico screening cascades. The computed hydrogen bond donor and acceptor counts are uniform across isomers (2 donors, 3 acceptors), making logP the principal discriminator among benzofuran diol regioisomers.

physicochemical profiling drug-likeness ADME prediction

One-Step Aurone Library Generation

1-Benzofuran-3,5-diol (via its 5-hydroxybenzofuran-3(2H)-one tautomer) enables a one-step acid- or base-catalyzed aldol condensation with substituted benzaldehydes to yield 2-benzylidenebenzofuran-3(2H)-one (aurone) libraries. This synthetic pathway has been exploited to generate 21 structurally diverse aurones in yields ranging from 40% to 91%, compared to alternative routes using non-hydroxylated benzofuran-3(2H)-one which require additional protection/deprotection steps and typically deliver lower overall yields (30–65%) for the same substitution patterns [1]. A specific application, documented in early medicinal chemistry literature, demonstrates the conversion of 1-benzofuran-3,5-diol to 3,5-diacetoxy-benzofuran under standard acetylation conditions (H₂SO₄, acetic anhydride), yielding a key intermediate for adrenal cortical hormone analog synthesis—a transformation that would not proceed regiospecifically with the 3,6-diol isomer [2]. The commercial availability of 1-benzofuran-3,5-diol at ≥95% purity eliminates the need for in-house synthesis of the benzofuranone precursor, reducing lead time by an estimated 3–5 synthetic steps relative to de novo benzofuran construction strategies.

synthetic chemistry aurone derivatives heterocyclic building blocks

Experimental Data Gap in Physicochemical Properties

A procurement-relevant limitation of 1-benzofuran-3,5-diol is the absence of experimentally measured solubility, logP, pKa, and melting point data in the public domain. In contrast, the closely related 5-hydroxy-3(2H)-benzofuranone (CAS 19278-82-1) has a reported boiling point of 369.3 ± 42.0 °C and vapor pressure of 0.0 ± 0.9 mmHg at 25 °C , while benzofuran itself (the unsubstituted scaffold) is fully characterized with logP = 2.67, boiling point 174 °C, and well-defined hazard classifications [1]. The target compound's experimental data gap means that formulators cannot reliably predict dissolution behavior, salt formation propensity, or compatibility with common formulation excipients without conducting de novo measurements—an incremental cost not encountered when procuring fully characterized positional isomers or the parent benzofuran. This differential in characterization maturity constitutes a tangible procurement consideration for applications requiring aqueous-phase biological assays at defined concentrations.

formulation development solubility assessment procurement risk

1-Benzofuran-3,5-diol: Differentiated Procurement Scenarios


Alkaline Phosphatase Hit-to-Lead Campaign

A laboratory initiating a hit-to-lead program against tissue-nonspecific alkaline phosphatase (TNAP) should procure 1-benzofuran-3,5-diol as the aurone precursor scaffold. As evidenced by the aurone 20–derived IC50 of 1.055 µM—the most potent AP inhibitor chemotype reported [1]—this scaffold enables rapid one-step condensation with diverse benzaldehydes to generate focused aurone libraries for SAR exploration. Procuring the 3,6-dihydroxy isomer or the unsubstituted benzofuran-3(2H)-one would foreclose access to the 5-hydroxy substitution pattern that is structurally critical for high-affinity TNAP engagement, and would necessitate additional synthetic steps to install the hydroxyl group post-condensation.

Fragment-Based Library with Tautomerizable Scaffold

For a fragment-based screening collection requiring benzofuran scaffolds with balanced polarity, the higher computed logP of 1-benzofuran-3,5-diol (logP = 1.6) compared to its 3,6-diol (logP ≈ 1.3) and 4,5-diol (logP ≈ 1.4) isomers [1] offers a predicted permeability advantage that can improve hit rates in cell-based assays. The tautomeric equilibrium adds a dynamic structural element—the fragment can present either the enol (diol) or keto (benzofuranone) pharmacophore depending on the protein microenvironment—a feature absent in fixed diol isomers. Procurement of this specific regioisomer thus enriches library chemical diversity along both composition and dynamic-conformational axes relative to procuring a single non-tautomerizable isomer.

Aurone Synthesis for Antimicrobial Screening

Investigators synthesizing dehydro-δ-viniferin analogs or related stilbenoid-benzofuran hybrids can reduce their synthetic route by 2–3 steps by using commercially available 1-benzofuran-3,5-diol as the benzofuranone precursor. The compound's demonstrated conversion to 3,5-diacetoxy-benzofuran [2] provides a validated entry point for further functionalization, and the 5-hydroxy group enables direct oxidative coupling strategies that are precluded with the unsubstituted benzofuran-3(2H)-one. This scenario applies to any program pursuing benzofuran-containing natural product analogs where the 5-hydroxy substitution is a conserved pharmacophoric element.

Physicochemical Profiling for Procurement Decisions

When selecting between 1-benzofuran-3,5-diol (CAS 408338-41-0) and its tautomeric form 5-hydroxy-3(2H)-benzofuranone (CAS 19278-82-1), the decision hinges on the intended application. For synthetic chemistry workflows requiring the benzofuranone tautomer as a reactive intermediate, procurement of the tautomeric form (CAS 19278-82-1) may be preferable due to its more complete physicochemical characterization, including boiling point (369.3 °C) and vapor pressure data [1]. Conversely, for biological assays where the diol tautomer is the presumed active species, 1-benzofuran-3,5-diol (CAS 408338-41-0) is the appropriate procurement target, with the understanding that in-house solubility and stability profiling will likely be required given the current public data gap.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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